

Core Principles of Morpholine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylmorpholine

Cat. No.: B1581761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, with the chemical formula $O(CH_2CH_2)_2NH$, is a heterocyclic organic compound containing both amine and ether functional groups.^{[1][2][3]} This unique structure confers a range of useful properties, making it a versatile building block in organic synthesis and a key component in numerous industrial and pharmaceutical applications.^{[2][3]} It is a colorless, hygroscopic liquid with a characteristic fish-like or ammonia-like odor.^{[1][4]} The presence of the secondary amine makes morpholine a base, with its conjugate acid being morpholinium.^{[1][5]} While Ludwig Knorr, who first named the compound, incorrectly believed it was part of morphine's structure, the name has persisted.^{[1][3]}

Morpholine's importance spans various fields, from its use as a corrosion inhibitor in steam boiler systems to its role as a chemical emulsifier for fruit coatings.^{[2][6][7]} In the realm of drug development, the morpholine ring is considered a "privileged structure" due to its presence in a wide array of bioactive molecules and approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.^{[1][2][3][8]}

This guide provides an in-depth overview of the fundamental chemical principles of morpholine, including its physicochemical properties, synthesis, key reactions, and its significant role in medicinal chemistry.

Physicochemical Properties of Morpholine

Morpholine's physical and chemical characteristics are crucial for its application in various chemical processes. It is miscible with water and a wide range of organic solvents, making it a useful solvent for many reactions.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The quantitative properties of morpholine are summarized below.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO	[3] [11]
Molar Mass	87.12 g/mol	[4]
Appearance	Colorless, hygroscopic liquid	[4] [6] [8]
Odor	Weak, ammonia- or fish-like	[1] [4]
Density	1.007 g/cm ³	[1]
Melting Point	-5 °C (23 °F; 268 K)	[1]
Boiling Point	129 °C (264 °F; 402 K)	[1]
Solubility in Water	Miscible	[1]
pKa (of conjugate acid)	8.36 - 8.49	[1] [4]
Vapor Pressure	6 mmHg (20 °C)	[1] [5]
Flash Point	35-38 °C (96-100 °F)	[4] [10] [11]

Synthesis of Morpholine

The industrial production of morpholine is primarily achieved through the dehydration of diethanolamine.[\[1\]](#)[\[5\]](#) Other methods, though less common, include the reaction of diethylene glycol with ammonia.[\[6\]](#)

[Click to download full resolution via product page](#)

Figure 1. Industrial synthesis of morpholine via dehydration of diethanolamine.

Experimental Protocol: Synthesis from Diethanolamine

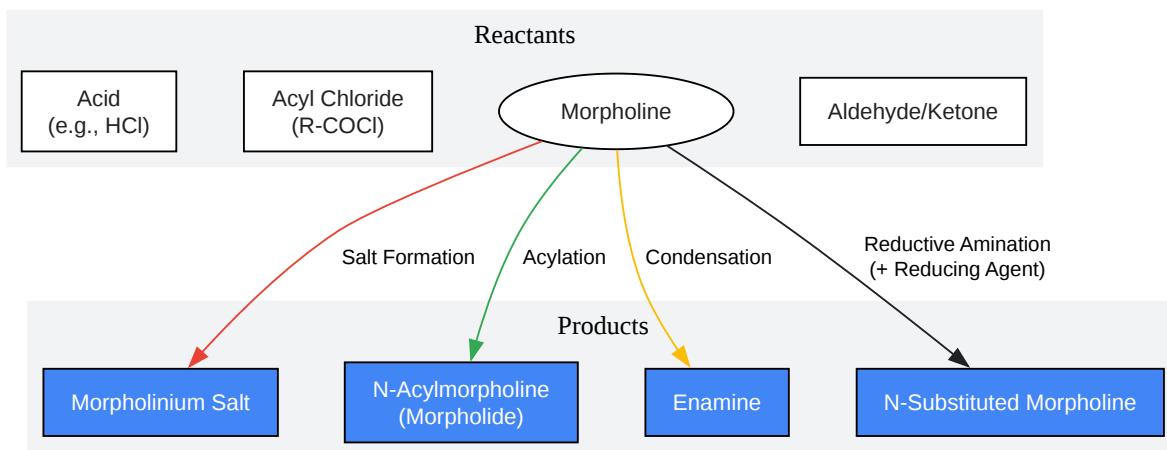
This protocol is adapted from established laboratory procedures for the dehydration of diethanolamine using a strong acid.[12][13][14]

Materials:

- Diethanolamine
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H_2SO_4)[12][13]
- Calcium Oxide (CaO) or Sodium Hydroxide (NaOH)[13][15]
- Potassium Hydroxide (KOH)
- Sodium metal (for final drying)

Procedure:

- Acidification: In a round-bottom flask equipped with a condenser and thermometer, slowly add concentrated HCl to diethanolamine until the pH of the solution is approximately 1.[13] This reaction is exothermic and should be cooled.
- Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride salt. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C and maintain this temperature for several hours (e.g., 15 hours) to ensure complete cyclization to morpholine hydrochloride.[13][14]
- Neutralization (Freebasing): Allow the reaction mixture to cool to a manageable temperature (e.g., below 160°C).[14] Mix the resulting thick paste of morpholine hydrochloride with a strong base like calcium oxide or concentrated sodium hydroxide solution to neutralize the acid and liberate the free morpholine base.[13][15]
- Distillation: Perform a distillation to separate the crude morpholine from the salt mixture.[12][13]


- Drying and Purification:
 - Dry the collected crude morpholine by stirring it over solid potassium hydroxide (KOH) for several hours.[13][14]
 - For highly anhydrous morpholine, decant the liquid and reflux it over a small amount of sodium metal for one hour.[13]
 - Perform a final fractional distillation, collecting the fraction that boils between 126-129°C. [13]

Key Reactions of Morpholine

As a secondary amine, morpholine participates in a variety of characteristic chemical reactions. However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar cyclic amines like piperidine.[1][3]

Key reactions include:

- Salt Formation: Reacts with acids to form morpholinium salts.[1][2][8]
- N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophiles.[2]
- Acylation (Amide Formation): Reacts with acyl chlorides or acid anhydrides to form N-acylmorpholines (morpholides).[2]
- Enamine Formation: It is commonly used to react with ketones or aldehydes to form enamines, which are versatile intermediates in organic synthesis.[1][2][3]
- Reductive Amination: Reacts with carbonyl compounds in the presence of a reducing agent to form N-substituted morpholines.[16]

[Click to download full resolution via product page](#)

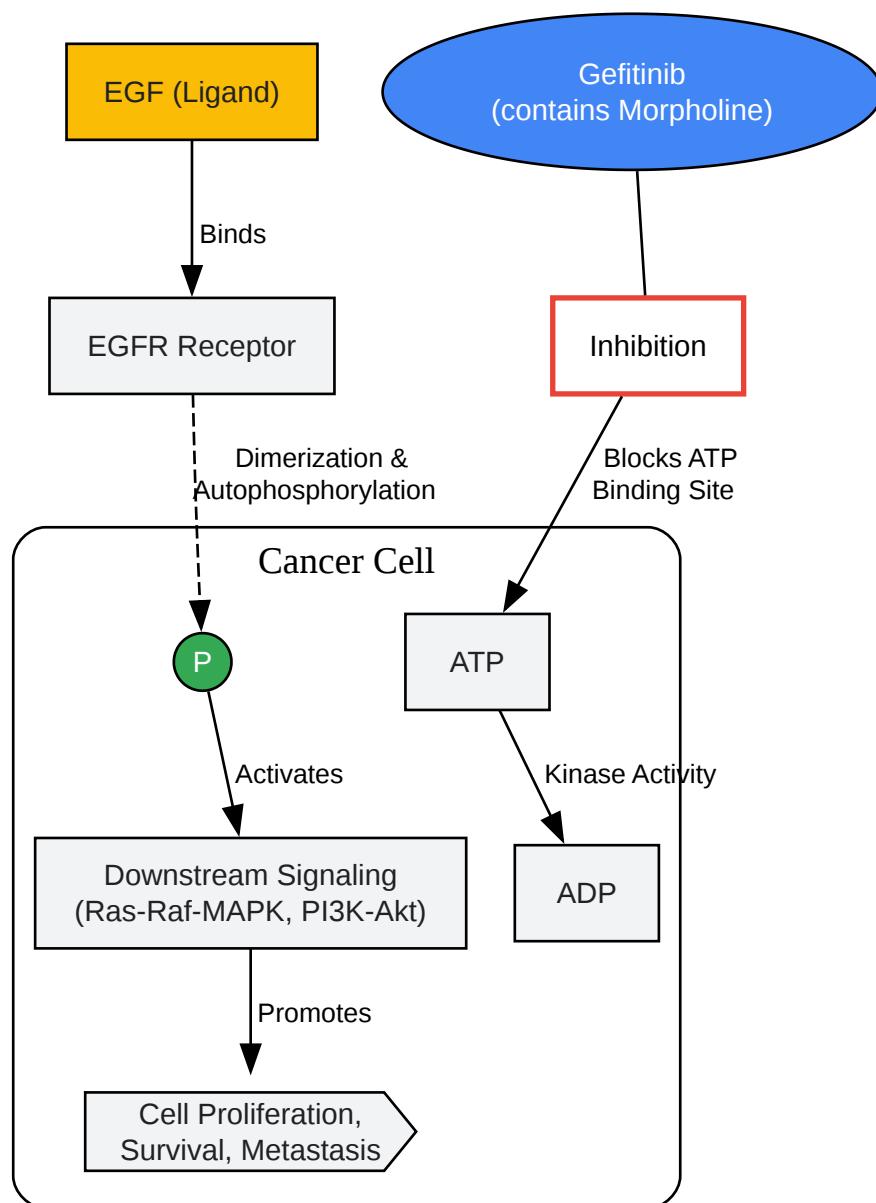
Figure 2. Key chemical reactions involving the morpholine scaffold.

Experimental Protocol: Reductive Amination with a Ketone

Reductive amination is a powerful method for forming C-N bonds.^[16] This one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced *in situ*.

Materials:

- Morpholine
- A ketone (e.g., cyclohexanone)
- A reducing agent (e.g., Sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$, or Sodium cyanoborohydride, NaBH_3CN)^[16]
- An appropriate solvent (e.g., Dichloromethane (DCM) or Methanol)
- A weak acid catalyst (e.g., Acetic acid), if necessary


Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the ketone in the chosen solvent under an inert atmosphere (e.g., nitrogen).
- Amine Addition: Add morpholine (typically 1.0 to 1.2 equivalents) to the solution and stir for a few minutes.
- Iminium Formation: If required, add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.
- Reduction: Slowly add the reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$, typically 1.5 equivalents) in portions. The reaction may be mildly exothermic.
- Reaction Monitoring: Stir the reaction at room temperature until completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup:
 - Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude N-substituted morpholine product using flash column chromatography.

Role in Drug Development: The Case of Gefitinib

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and target binding affinity.^[8] A prominent example is Gefitinib (Iressa), an orally active anticancer agent used to treat certain types of non-small cell lung cancer.^{[1][2][3]}

Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The morpholine group in Gefitinib is crucial for its pharmacological profile, primarily by enhancing its aqueous solubility and providing a key interaction point within the ATP-binding pocket of the EGFR enzyme.

[Click to download full resolution via product page](#)

Figure 3. Mechanism of action of Gefitinib in the EGFR signaling pathway.

Conclusion

Morpholine is a deceptively simple heterocycle whose unique combination of an amine and an ether within a six-membered ring gives rise to a rich and versatile chemistry. Its favorable physicochemical properties, straightforward synthesis, and predictable reactivity make it an invaluable tool in both industrial processes and fine chemical synthesis. For drug development professionals, the morpholine scaffold continues to be a privileged structure, offering a reliable means to enhance the drug-like properties of therapeutic candidates. A thorough understanding of its core chemical principles is therefore essential for researchers and scientists aiming to leverage this remarkable compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. MORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 6. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 9. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 10. Morpholine [drugfuture.com]
- 11. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]
- 15. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Core Principles of Morpholine Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581761#basic-principles-of-morpholine-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com